molecular formula C19H22N2O4 B5577999 N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide

N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide

Cat. No. B5577999
M. Wt: 342.4 g/mol
InChI Key: QNTGGWPCCZYDFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with structures related to "N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide" involves multi-step chemical reactions. For instance, a novel synthesis route for aromatic methoxy and methylenedioxy substituted compounds has been described, which may share similarities with the synthesis process of the target compound (Pecherer, Sunbury, & Brossi, 1972).

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography and spectroscopy. Studies on related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, provide insights into the linear and bent conformations of similar molecular frameworks, potentially applicable to the understanding of the target compound's structure (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide-like compounds have been explored in various contexts. For example, the study on gas-phase kinetics of N-substituted diacetamides helps understand the stability and reactivity under different conditions (Al-Awadi & Al-Omran, 1994).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are crucial for understanding the behavior of chemical compounds. Although specific data on the compound may not be readily available, studies on similar compounds provide a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity with other chemical agents, define a compound's applications and safety profile. Research on compounds with benzyl and methoxy groups, similar to the target molecule, outlines methodologies for analyzing these characteristics (Li, Shao, Jiang, & Xie, 1995).

Scientific Research Applications

A Novel Synthesis Approach for Aromatic Methoxy Substituted Compounds

A study outlines a new synthesis method for aromatic methoxy and methylenedioxy substituted compounds, which could encompass derivatives like N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide. This process involves chloromethylation, reaction with cyanide, and hydrolysis to yield specific phenylacetic acid derivatives, leading to lactams and eventually to the desired tetrahydro-1H-3-benzazepines through thermal cyclization and hydride reduction (Pecherer, Sunbury, & Brossi, 1972).

Photoregulated Materials

Photoresponsive Molecularly Imprinted Hydrogels

Research on a water-soluble azobenzene-containing functional monomer suggests potential applications in creating photoresponsive materials that can regulate the release and uptake of pharmaceuticals, including compounds with structures similar to N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide. These hydrogels demonstrate the ability to change their properties in response to light, offering innovative solutions for controlled drug delivery systems (Gong, Wong, & Lam, 2008).

Soil Interaction Studies

Soil Adsorption and Herbicidal Activity

A study on the adsorption and efficacy of certain herbicides in soil reveals insights into how compounds similar to N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide might interact with soil components. The research shows that adsorption is correlated with organic matter and clay content, affecting the compound's bioactivity and mobility in the soil environment (Peter & Weber, 1985).

Gas-Phase Kinetics

Gas-Phase Kinetics of N-Substituted Diacetamides

Investigations into the gas-phase kinetics of N-substituted diacetamides, including structures akin to N,N'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}diacetamide, offer insights into their reactivity and stability under various temperature conditions. These studies provide valuable information for understanding the thermal behavior and potential applications of such compounds in various scientific fields (Al-Awadi & Al-Omran, 1994).

properties

IUPAC Name

N-[acetamido-(3-methoxy-4-phenylmethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(22)20-19(21-14(2)23)16-9-10-17(18(11-16)24-3)25-12-15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTGGWPCCZYDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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